1-(1-Methylcyclohexyl)ethanone
Description
Significance and Contextualization in Synthetic Organic Chemistry
1-(1-Methylcyclohexyl)ethanone serves as a valuable starting material and intermediate in various organic syntheses. Its structure allows for a range of chemical transformations, making it a versatile building block for more complex molecules. The presence of the ketone functional group allows for nucleophilic addition reactions, where the electrophilic carbonyl carbon is attacked by nucleophiles, leading to a variety of substituted products. This reactivity is fundamental to its role in the synthesis of other organic compounds.
One of the common methods for its synthesis is the Friedel-Crafts acylation of methylcyclohexane (B89554) using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. organic-chemistry.org This classic reaction underscores its connection to fundamental principles of electrophilic aromatic substitution, adapted for aliphatic systems. organic-chemistry.org The resulting ketone can then undergo further reactions such as oxidation to form carboxylic acids or reduction to yield the corresponding alcohol, 1-(1-methylcyclohexyl)ethanol.
The compound's utility is also seen in its potential application in the production of fatty acid esters and carbinols. biosynth.com Its volatile nature is another property that can be relevant in specific applications. biosynth.com
Evolution of Research Trajectories for Ketone-Containing Cyclohexyl Systems
Research into ketone-containing cyclohexyl systems has been a cornerstone of organic chemistry for decades. These systems provide excellent models for studying stereochemistry, conformational analysis, and reaction mechanisms. The "2-alkylketone effect" and "3-alkylketone effect," for instance, describe the conformational preferences of alkyl substituents on a cyclohexanone (B45756) ring, which can be influenced by interactions with the carbonyl group. researchgate.net Computational studies, such as ab initio MO calculations, have been employed to investigate the Gibbs free energy of conformational isomers of various alkyl cyclohexanones, providing insights into the stabilization of axial conformers. researchgate.net
The study of such systems has evolved from fundamental conformational analysis to their application in complex syntheses and materials science. For example, the incorporation of cyclohexyl groups into polymers like poly(aryl ether ketone) (PAEK) resins is being explored to create materials with low dielectric constants and high thermal resistance for applications in high-frequency communication and integrated circuits. mdpi.com
The synthesis of cyclohexanone and its derivatives from biomass-derived feedstocks is another active area of research, aiming for more sustainable chemical production. nih.gov The catalytic transformation of aromatic ethers to ketones, for instance, has been shown to be highly efficient. nih.gov Furthermore, the acylation of cyclohexene (B86901) and its derivatives over various catalysts like zeolites continues to be an area of investigation to optimize reaction conditions and improve selectivity for desired products. researchgate.net The reactivity of related compounds, such as the SmI2-catalyzed coupling of cyclopropyl (B3062369) ketones, provides further insight into the electronic and steric effects that govern the reactions of cyclic ketones. acs.org
Detailed Research Findings
Chemical and Physical Properties
Below is a table summarizing the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C9H16O | biosynth.comnih.govnist.gov |
| Molecular Weight | 140.22 g/mol | biosynth.comnih.gov |
| CAS Number | 2890-62-2 | biosynth.comnih.govnist.gov |
| IUPAC Name | This compound | nih.govsigmaaldrich.com |
| Synonyms | 1-Acetyl-1-methylcyclohexane, Ethanone (B97240), 1-(1-methylcyclohexyl)- | nih.gov |
| Physical Form | Liquid | sigmaaldrich.com |
| Boiling Point | 186.5 °C | biosynth.com |
| Melting Point | 65 °C | biosynth.com |
| Density | 0.95 g/cm³ | biosynth.com |
| Flash Point | 70.5 °C | biosynth.com |
| InChI Key | UBMBCDFRVPGSSQ-UHFFFAOYSA-N | nih.govnist.govsigmaaldrich.com |
| SMILES | CC(=O)C1(CCCCC1)C | biosynth.comnih.gov |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. While a comprehensive set of spectra is best obtained from dedicated databases, general information can be summarized as follows.
| Spectroscopic Technique | Expected Features | Source(s) |
| Mass Spectrometry | Molecular ion peak (M+) at m/z 140. | nist.gov |
| Infrared (IR) Spectroscopy | A strong absorption band characteristic of a ketone carbonyl (C=O) group, typically in the range of 1705-1725 cm⁻¹. | acs.org |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Signals corresponding to the methyl protons of the acetyl group, the methyl protons on the cyclohexane (B81311) ring, and the methylene (B1212753) protons of the cyclohexane ring. | mdpi.com |
| Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy | A signal for the carbonyl carbon, typically in the downfield region (around 200 ppm), along with signals for the quaternary carbon, methyl carbons, and methylene carbons of the cyclohexyl ring. | mdpi.com |
Synthetic Routes
Several synthetic routes can be employed to produce this compound.
| Synthetic Method | Reagents and Conditions | Description | Source(s) |
| Friedel-Crafts Acylation | Methylcyclohexane, acetyl chloride, Lewis acid (e.g., AlCl₃) | An electrophilic substitution reaction where the acetyl group is introduced onto the methylcyclohexane ring. organic-chemistry.org | organic-chemistry.org |
| Oxidation of 1-ethyl-1-methylcyclohexane | Oxidizing agents (e.g., potassium permanganate (B83412), chromium trioxide) | The secondary carbon bearing the ethyl group is oxidized to a ketone. | |
| From Cyclohexanone | Methylmagnesium bromide followed by dehydration and further functionalization | A multi-step synthesis starting from the readily available cyclohexanone. vaia.com | vaia.com |
Chemical Reactions
This compound can undergo a variety of chemical reactions, making it a versatile intermediate.
| Reaction Type | Reagents and Conditions | Products | Source(s) |
| Oxidation | Potassium permanganate (KMnO₄), chromium trioxide (CrO₃) | Carboxylic acids or other oxidized derivatives. | |
| Reduction | Sodium borohydride (B1222165) (NaBH₄), lithium aluminum hydride (LiAlH₄) | 1-(1-Methylcyclohexyl)ethanol. | |
| Nucleophilic Addition/Substitution | Grignard reagents (RMgX), organolithium compounds | Various substituted alcohols or ketones. | |
| Halogenation | Bromine (Br₂) | Can lead to the formation of compounds like 2-bromo-1-(1-methylcyclohexyl)ethanone. guidechem.com | guidechem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1-methylcyclohexyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-8(10)9(2)6-4-3-5-7-9/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMBCDFRVPGSSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCCCC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90337716 | |
| Record name | 1-(1-methylcyclohexyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90337716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2890-62-2 | |
| Record name | 1-(1-methylcyclohexyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90337716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-methylcyclohexyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Route Optimization for 1 1 Methylcyclohexyl Ethanone
Chemo- and Regioselective Synthesis Strategies
The primary route for the synthesis of 1-(1-methylcyclohexyl)ethanone is the Friedel-Crafts acylation of methylcyclohexane (B89554) with an acetylating agent. Achieving high chemo- and regioselectivity in this reaction is crucial to maximize the yield of the desired product and minimize the formation of byproducts.
Exploration of Novel Reagents and Catalytic Systems
The traditional Friedel-Crafts acylation employs a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), with acetyl chloride as the acylating agent. organic-chemistry.org While effective, this method suffers from drawbacks including the generation of large amounts of acidic waste and difficulties in catalyst recovery. Research into novel reagents and catalytic systems aims to address these limitations.
One promising approach involves the use of solid acid catalysts, which can be easily separated from the reaction mixture and potentially reused. chemijournal.comresearchgate.net Materials such as zeolites, clays, and supported acids like 12-tungstophosphoric acid on zirconia (12-TPA/ZrO₂) have been investigated for Friedel-Crafts type reactions. chemijournal.comresearchgate.net These catalysts offer the benefits of easier handling, reduced corrosion, and minimized environmental impact. For instance, solid acid catalysts like ZrPW, TiPW, and SnPW have been shown to be effective in acylation reactions under solvent-free conditions. chemijournal.com
Another innovative direction is the use of "greener" activating agents that are metal- and halogen-free. Methanesulfonic anhydride (B1165640) is one such reagent that can promote the Friedel-Crafts acylation of carboxylic acids, offering good yields and producing minimal waste that is free of metallic or halogenated components. organic-chemistry.org Furthermore, dual Brønsted-Lewis acidic ionic liquids have been explored as both catalysts and solvents for Friedel-Crafts reactions, demonstrating high efficiency. researchgate.net The use of amides, which are typically unreactive in Friedel-Crafts acylation, has also been achieved under superacidic conditions, expanding the range of possible starting materials. nih.gov
The choice of acylating agent can also be varied. While acyl chlorides are common, acid anhydrides can also be used, often in conjunction with a Lewis acid catalyst. rsc.org The reactivity of the acylating agent and the substrate, as well as the nature of the catalyst, all play a significant role in the outcome of the reaction.
Optimization of Reaction Conditions for Enhanced Yield and Purity
The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that can be optimized include temperature, reaction time, catalyst loading, and the molar ratio of reactants.
Effect of Catalyst Amount: The concentration of the catalyst is a critical factor. An insufficient amount of catalyst can lead to low conversion rates, while an excess may not significantly improve the yield and can increase costs and the complexity of the work-up. Studies on related Friedel-Crafts acylations have shown that increasing the catalyst amount generally increases the yield up to an optimal point, beyond which the increase is negligible. chemijournal.comresearchgate.net
Influence of Reactant Molar Ratio: The stoichiometry of the reactants, specifically the ratio of methylcyclohexane to the acylating agent, influences the product distribution. A study on the acylation of toluene (B28343) demonstrated that varying the molar ratio of the aromatic substrate to the acylating agent from 1:1 to 1:2 and 2:1 had a significant impact on the yield, with a 1:1.5 ratio being optimal in that specific case. chemijournal.com
Impact of Temperature: Temperature plays a dual role in Friedel-Crafts acylation. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts and decomposition of the product or catalyst. For the acetylation of 9H-fluorene, an increase in temperature from 0 to 45°C did not significantly affect reactivity or selectivity, but a further increase to 83°C substantially increased reactivity without compromising selectivity. researchgate.net Careful control of the reaction temperature is therefore essential for maximizing the yield of the desired ketone.
The following interactive data table illustrates the effect of different parameters on the yield of a generic Friedel-Crafts acylation reaction, based on findings from related studies.
| Parameter | Value | Yield (%) |
| Catalyst Loading (g) | 0.15 | 65 |
| 0.25 | 80 | |
| 0.35 | 82 | |
| Molar Ratio (Arene:Acyl Chloride) | 1:1 | 70 |
| 1:1.5 | 85 | |
| 2:1 | 78 | |
| Temperature (°C) | 45 | 60 |
| 60 | 75 | |
| 83 | 90 |
Note: The data in this table is representative and compiled from various studies on Friedel-Crafts acylation of aromatic compounds, not specifically this compound. It serves to illustrate the general trends in optimization.
Stereocontrolled Synthesis of this compound and its Enantiomers/Diastereomers
This compound itself is an achiral molecule as it does not possess any stereocenters. However, the principles of stereocontrolled synthesis can be applied to create chiral derivatives of this compound, which may have applications in asymmetric synthesis and the development of new chiral materials.
Asymmetric Catalysis in C-C Bond Formation Adjacent to the Cyclohexyl Moiety
The creation of a stereocenter adjacent to the cyclohexyl group, specifically at the α-position to the carbonyl, would lead to a chiral ketone. This can be achieved through asymmetric alkylation or related C-C bond-forming reactions. While direct asymmetric alkylation of ketones remains a challenge, various catalytic methods have been developed for the enantioselective synthesis of α-quaternary ketones.
For instance, the Tsuji allylation, which involves the palladium-catalyzed decarboxylation of allyl β-ketoesters, has been developed into an enantioselective method. Another approach involves the diastereo- and enantioselective allylation of acyclic α-alkoxy ketones catalyzed by a copper/iridium system. Although not directly applied to this compound, these methodologies demonstrate the potential for creating a chiral center adjacent to the ketone functionality.
Diastereoselective Approaches to Cyclohexane (B81311) Ring Functionalization
Introducing substituents onto the cyclohexane ring of this compound can generate diastereomers if one or more stereocenters are created. Diastereoselective synthesis of highly substituted cyclohexanones is an active area of research. Cascade reactions, such as the Michael-aldol domino reaction, have been employed to construct polyfunctionalized cyclohexanone (B45756) scaffolds with high diastereoselectivity. These reactions often utilize organocatalysts to control the stereochemical outcome.
While these methods have not been specifically reported for the functionalization of this compound, they provide a conceptual framework for how its cyclohexane ring could be modified in a stereocontrolled manner. For example, a diastereoselective reaction could be envisioned where a nucleophile adds to a derivative of this compound that contains a double bond in the ring, with the existing methyl and acetyl groups directing the stereochemical course of the addition.
Green Chemistry Principles and Sustainable Synthesis Approaches
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable processes. Key areas of focus include the use of safer solvents, renewable starting materials, and catalytic methods that minimize waste.
The traditional Friedel-Crafts acylation is often criticized for its use of hazardous reagents and solvents, and the generation of significant amounts of waste. Modern approaches seek to address these issues. The use of solvent-free reaction conditions, for example, has been shown to be effective for Friedel-Crafts reactions, leading to improved yields, faster reaction rates, and simpler work-up procedures. researchgate.net When solvents are necessary, the choice of greener alternatives to chlorinated hydrocarbons is encouraged.
The development of reusable solid acid catalysts, as mentioned in section 2.1.1, is a cornerstone of green synthesis in this context. chemijournal.comresearchgate.net These catalysts not only reduce waste but can also lead to more selective reactions. Furthermore, exploring synthetic routes that utilize biomass-derived feedstocks is a key aspect of sustainable chemistry. While the direct synthesis of this compound from biomass has not been reported, research into the conversion of biomass-derived platform chemicals into ketones and other valuable compounds is a rapidly advancing field.
Mechanistic Investigations of Reactions Involving 1 1 Methylcyclohexyl Ethanone
Elucidation of Reaction Pathways and Transition States
Understanding the transformation of 1-(1-methylcyclohexyl)ethanone requires a detailed examination of its reaction pathways, which are the step-by-step sequences of elementary reactions leading from reactants to products. Modern computational chemistry, including methods like Density Functional Theory (DFT), plays a crucial role in mapping these pathways and characterizing the high-energy transition states that govern reaction rates.
Studies on Nucleophilic Additions to the Carbonyl Group
The most characteristic reactions of this compound involve nucleophilic addition to the electrophilic carbon atom of its carbonyl group. In these reactions, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate.
The general pathway for a strong nucleophile, such as a Grignard reagent or a hydride from sodium borohydride (B1222165) (NaBH₄), involves the direct attack on the carbonyl carbon. This breaks the carbon-oxygen pi bond, with the electrons moving to the oxygen atom to form an alkoxide intermediate. A subsequent protonation step, typically by adding a weak acid or water, yields the final alcohol product. For instance, the reduction of this compound with NaBH₄ yields 1-(1-methylcyclohexyl)ethanol. nih.gov
Computational modeling and kinetic studies are instrumental in elucidating the transition states of these additions. For ketones like this compound, the geometry of the approaching nucleophile is critical and is heavily influenced by the steric bulk around the carbonyl group.
Table 1: Examples of Nucleophilic Addition Reactions
| Reactant | Nucleophile Source | Product |
|---|---|---|
| This compound | Sodium Borohydride (NaBH₄) | 1-(1-Methylcyclohexyl)ethanol |
| This compound | Methylmagnesium Bromide (CH₃MgBr) | 2-(1-Methylcyclohexyl)propan-2-ol |
Investigations of Reactions Involving the Cyclohexyl Ring
While the carbonyl group is the primary site of reactivity, the cyclohexyl ring can also participate in reactions, although this is less common under typical nucleophilic addition conditions. The saturated C-H and C-C bonds of the ring are generally less reactive. However, under specific conditions, such as catalytic hydrogenolysis over iridium catalysts, the C-C bonds within the methylcyclohexane (B89554) framework can be cleaved. researchgate.net This process typically involves a stepwise dehydrogenation of the ring on the catalyst surface, followed by the cleavage of a C-C bond, and subsequent hydrogenation of the resulting fragments. researchgate.net While these studies are often performed on the parent methylcyclohexane, they provide mechanistic insights into potential pathways for the ring in more complex molecules like this compound under hydrogenolysis conditions.
Role of Steric and Electronic Effects on Reactivity
The reactivity of this compound is fundamentally governed by a combination of electronic and steric effects.
Electronic Effects: The primary electronic effect stems from the polarity of the carbonyl (C=O) group. The higher electronegativity of the oxygen atom polarizes the double bond, rendering the carbonyl carbon electrophilic and thus susceptible to attack by nucleophiles.
Steric Effects: The most significant factor controlling the reaction rates of this ketone is steric hindrance. nih.gov The carbonyl group is attached to a quaternary carbon, which is bonded to both a methyl group and the bulky cyclohexyl ring. This steric bulk physically impedes the approach of nucleophiles to the carbonyl carbon. Kinetic studies have demonstrated that reactions such as reductions with NaBH₄ or additions of Grignard reagents are significantly slower for this compound compared to less hindered ketones like cyclohexanone (B45756) or acetone. This steric hindrance is a key determinant in controlling reaction pathways and can be leveraged to achieve selectivity in chemical synthesis. rsc.org
Table 2: Relative Reactivity of Ketones in Nucleophilic Addition
| Ketone | Structural Feature | Relative Reaction Rate |
|---|---|---|
| Acetone | Minimal steric hindrance | Fast |
| Cyclohexanone | Moderate steric hindrance | Intermediate |
| This compound | Significant steric hindrance | Slow |
Catalytic Mechanisms in Transformations of this compound
Catalysis is essential for many transformations of this compound, enabling reactions that would otherwise be too slow or require harsh conditions.
Acid Catalysis in Nucleophilic Additions: While strong nucleophiles can attack the carbonyl group directly, weak nucleophiles require the use of an acid catalyst. The mechanism involves the protonation of the carbonyl oxygen by the acid. This step increases the positive character (electrophilicity) of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile. After the nucleophile adds to the carbon, a deprotonation step regenerates the acid catalyst and yields the final product.
Lewis Acid Catalysis: Lewis acids are also pivotal, particularly in the synthesis of this compound itself. The Friedel-Crafts acylation of methylcyclohexane with acetyl chloride is a common synthetic route that requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The mechanism involves the coordination of the Lewis acid to the chlorine atom of acetyl chloride, which polarizes the C-Cl bond and facilitates the formation of a highly electrophilic acylium ion. This acylium ion is then attacked by the methylcyclohexane nucleophile to form the final ketone product after a deprotonation step.
Catalytic Hydrogenation: In transformations involving the reduction of the ketone or modifications to the ring, metal-based catalysts are often employed. For instance, catalytic hydrogenation using noble metal catalysts like ruthenium can be used to reduce carbonyl groups or aromatic rings. google.com The mechanism typically involves the adsorption of both the hydrogen and the organic substrate onto the surface of the metal catalyst, facilitating the transfer of hydrogen atoms to the unsaturated bond.
Derivatization and Functionalization of the 1 1 Methylcyclohexyl Ethanone Scaffold
Synthesis of Novel Analogs and Homologs
The generation of analogs and homologs from 1-(1-methylcyclohexyl)ethanone primarily involves leveraging the reactivity of the ketone carbonyl group and the adjacent α-carbon. Standard ketone chemistry provides a robust toolkit for modifying the scaffold. For instance, nucleophilic addition reactions to the carbonyl carbon can introduce a wide variety of substituents. Reduction of the ketone, using agents like sodium borohydride (B1222165), yields the corresponding secondary alcohol, 1-(1-methylcyclohexyl)ethanol, which can be further functionalized.
Another common strategy is the α-halogenation of the acetyl group. The reaction of this compound with a suitable halogenating agent can produce α-halo ketones, such as 2-chloro-1-(1-methylcyclohexyl)ethanone. nih.gov These halogenated analogs are valuable intermediates themselves, particularly for nucleophilic substitution reactions and as precursors for rearrangements. wikipedia.orgddugu.ac.in
The parent molecule, this compound, is achiral due to a lack of stereocenters. nih.gov A straightforward method to introduce chirality is through the reduction of the prochiral ketone to its corresponding alcohol, 1-(1-methylcyclohexyl)ethanol. This transformation converts the carbonyl carbon into a chiral center.
Significant advancements in asymmetric synthesis allow this reduction to be performed enantioselectively. While specific studies on this compound are not prevalent, methodologies applied to similar structures are highly relevant. Biocatalysis, using whole-cell systems or isolated enzymes from plants and microorganisms, has emerged as a powerful, environmentally friendly approach for the asymmetric reduction of prochiral ketones to optically active alcohols. researchgate.net For example, studies on the bioreduction of analogous aromatic ketones like 1-(3,4-dimethylphenyl)ethanone using plant roots and cell cultures have achieved high yields and excellent enantiomeric excess (>99%). researchgate.net These methods, which utilize enzymes like alcohol dehydrogenases, could foreseeably be applied to this compound to produce either the (R) or (S) enantiomer of the corresponding alcohol, providing access to valuable chiral building blocks.
Altering the carbocyclic framework of the this compound scaffold through ring expansion and contraction reactions provides access to novel cycloalkanone and carboxylic acid derivatives. These skeletal rearrangements are powerful tools in organic synthesis.
Ring Expansion: Two notable methods for expanding the six-membered ring of the this compound scaffold are the Baeyer-Villiger oxidation and the Tiffeneau–Demjanov rearrangement.
Baeyer-Villiger Oxidation: This reaction oxidizes a cyclic ketone to a lactone (a cyclic ester) using a peroxyacid, effectively inserting an oxygen atom into the ring adjacent to the former carbonyl carbon. wikipedia.org Applying this to this compound would result in a seven-membered lactone (an oxepanone derivative). The regioselectivity of the reaction is predictable, as the more substituted carbon—in this case, the quaternary C1 of the cyclohexane (B81311) ring—preferentially migrates. organic-chemistry.orgyoutube.com
Tiffeneau–Demjanov Rearrangement: This is a reliable one-carbon ring expansion method that transforms a 1-aminomethyl-cycloalkanol into a larger homologous cycloketone upon treatment with nitrous acid. wikipedia.orgwikipedia.org The necessary precursor can be synthesized from this compound via conversion to the cyanohydrin, followed by reduction of the nitrile group to a primary amine. The subsequent diazotization and rearrangement would yield a 2-methyl-2-acetylcycloheptanone. libretexts.org
Ring Contraction: The primary method for effecting ring contraction on this type of scaffold is the Favorskii rearrangement.
Favorskii Rearrangement: This reaction occurs when a cyclic α-halo ketone is treated with a base, leading to a ring-contracted carboxylic acid derivative. wikipedia.orgddugu.ac.in The process begins with the α-halogenation of this compound to produce a 2-halo derivative. In the presence of a base like sodium hydroxide (B78521) or an alkoxide, a cyclopropanone (B1606653) intermediate is formed, which then undergoes nucleophilic attack and ring-opening to yield a more stable carbanion, ultimately producing a derivative of 1-methylcyclopentanecarboxylic acid. nrochemistry.comchemistwizards.com
Table 1: Ring Expansion and Contraction Reactions of the this compound Scaffold
| Transformation | Reaction Name | Starting Material Derivative | Reagents | Product Type |
|---|---|---|---|---|
| Ring Expansion | Baeyer-Villiger Oxidation | This compound | Peroxyacid (e.g., mCPBA) | Seven-membered lactone |
| Ring Expansion | Tiffeneau-Demjanov | 1-(Aminomethyl)-1-(1-methylcyclohexyl)methanol | Nitrous Acid (HNO₂) | Substituted Cycloheptanone |
| Ring Contraction | Favorskii Rearrangement | 2-Halo-1-(1-methylcyclohexyl)ethanone | Base (e.g., NaOH, NaOR) | Substituted Cyclopentanecarboxylic Acid derivative |
Transformations into Diverse Heterocyclic Systems
The this compound scaffold can be converted into a variety of heterocyclic structures, which are of significant interest in medicinal chemistry and materials science.
Lactam Synthesis via Beckmann Rearrangement: The Beckmann rearrangement transforms an oxime into an amide or, in the case of a cyclic oxime, a lactam. wikipedia.orgorganic-chemistry.org this compound can be readily converted to its corresponding oxime by reaction with hydroxylamine. Subsequent treatment of the oxime with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid) induces the rearrangement. masterorganicchemistry.com This process involves the migration of the carbon group anti-periplanar to the oxime's hydroxyl group, leading to the formation of a seven-membered N-substituted lactam (an azepan-2-one (B1668282) derivative). wikipedia.orglibretexts.org
Lactone Synthesis via Baeyer-Villiger Oxidation: As previously mentioned, the Baeyer-Villiger oxidation converts the cyclohexanone (B45756) ring into a seven-membered lactone (an oxepanone ring system), representing a direct transformation of the carbocyclic scaffold into a heterocyclic one. wikipedia.orgthermofisher.com
Pyrazole Synthesis: Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. A common synthesis involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). wikipedia.orgyoutube.comnih.gov While this compound is not a 1,3-dicarbonyl, it can be converted into one. For example, Claisen condensation with a reagent like diethyl oxalate (B1200264) would introduce a second carbonyl group, forming a β-ketoester. This intermediate can then undergo a cyclocondensation reaction with hydrazine or its derivatives to yield a highly substituted pyrazole. organic-chemistry.org
Table 2: Synthesis of Heterocyclic Systems from this compound
| Heterocyclic System | Reaction Name | Key Intermediate | Reagents |
|---|---|---|---|
| Lactam (Azepan-2-one) | Beckmann Rearrangement | This compound oxime | Acid (e.g., H₂SO₄) |
| Lactone (Oxepanone) | Baeyer-Villiger Oxidation | This compound | Peroxyacid (e.g., mCPBA) |
| Pyrazole | Knorr Pyrazole Synthesis | β-Dicarbonyl derivative | 1. Base + Ester (e.g., (CO₂Et)₂) 2. Hydrazine (N₂H₄) |
Application as a Core Structure or Synthetic Intermediate in Complex Molecule Synthesis
The true value of a chemical scaffold like this compound lies in its potential as a building block for the synthesis of more complex and biologically relevant molecules. While specific total syntheses originating from this exact compound are not widely documented, the derivatization strategies discussed highlight its utility as a versatile synthetic intermediate.
The skeletal rearrangements described in section 4.1.2 are particularly powerful. For instance, the Favorskii ring contraction provides a route to highly substituted cyclopentane (B165970) derivatives. ddugu.ac.in The cyclopentane ring is a core structural motif in numerous natural products, including prostaglandins (B1171923) and steroids. Similarly, the Tiffeneau-Demjanov and related ring expansions offer access to seven-membered carbocyclic systems, which are present in various natural products and pharmaceuticals.
Furthermore, the transformation of the cyclohexane ring into heterocyclic systems like lactams, lactones, and pyrazoles opens up vast possibilities. These heterocyclic cores are ubiquitous in medicinal chemistry. Lactams are key components of beta-lactam antibiotics, and lactones are found in a wide range of bioactive natural products, including macrolide antibiotics. Pyrazoles are a well-known class of compounds with a broad spectrum of pharmacological activities. nih.gov The ability to functionalize the this compound scaffold and then convert it into these valuable heterocyclic systems makes it a promising starting point for the development of new therapeutic agents and other complex molecular targets. The syntheses of complex molecules often rely on such strategic transformations of readily available cyclic ketones to build intricate polycyclic and stereochemically rich structures. ed.ac.uk
Catalytic Transformations and Their Mechanistic Insights
Transition Metal-Catalyzed Reactions
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a vast array of transformations. However, specific applications of these powerful methods to 1-(1-methylcyclohexyl)ethanone are not documented in the scientific literature.
Cross-Coupling Methodologies
Cross-coupling reactions, typically catalyzed by palladium, nickel, or copper complexes, are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions generally require the presence of a leaving group (such as a halide or triflate) on one of the coupling partners. In the case of this compound, derivatization of the molecule to introduce such a group would be a prerequisite for it to participate in standard cross-coupling protocols. A thorough search of academic databases and chemical literature did not yield any studies detailing the use of this compound or its derivatives in named cross-coupling reactions like Suzuki, Heck, Stille, or Buchwald-Hartwig aminations.
Hydrogenation and Dehydrogenation Studies
The catalytic hydrogenation of ketones to their corresponding secondary alcohols is a well-established transformation. While the reduction of this compound to 1-(1-methylcyclohexyl)ethanol is a chemically feasible reaction, specific studies detailing the catalytic hydrogenation (e.g., using catalysts like Raney Nickel, Palladium on carbon, or Platinum oxide) of this particular ketone are not described in the available literature. Mechanistic insights or detailed research findings, including reaction kinetics, catalyst efficiency, or stereoselectivity for this specific substrate, remain uninvestigated.
Similarly, the catalytic dehydrogenation of the corresponding alcohol back to the ketone is a standard reaction, but specific studies involving 1-(1-methylcyclohexyl)ethanol are not documented.
Organocatalysis and Biocatalysis in this compound Transformations
Organocatalysis and biocatalysis offer green and often highly stereoselective alternatives to metal-based catalysts.
Organocatalysis: This field utilizes small organic molecules to catalyze reactions. Potential transformations of ketones like this compound could include asymmetric reductions or alpha-functionalizations. However, no published research was found that employs organocatalysts for transformations of this specific compound.
Biocatalysis: Enzymes, such as ketoreductases, are highly effective for the stereoselective reduction of ketones. While biocatalytic reductions are a broad and active area of research, studies specifically targeting this compound as a substrate for enzymatic transformation have not been reported. Consequently, there is no data on enzyme specificity, enantioselectivity, or reaction optimization for this compound.
Phase-Transfer Catalysis in Stereoselective Reactions
Phase-transfer catalysis (PTC) is a valuable technique for reactions involving reactants in immiscible phases. It is often employed in stereoselective alkylations, reductions, or oxidations. The application of chiral phase-transfer catalysts to induce stereoselectivity in reactions involving this compound has not been described in the scientific literature. Research on the use of PTC for reactions such as enolate alkylation or asymmetric reduction of this sterically hindered ketone is currently unavailable.
Stereochemical and Conformational Analysis of 1 1 Methylcyclohexyl Ethanone and Its Derivatives
Conformational Preferences of the Methylcyclohexyl Ring
For 1-(1-Methylcyclohexyl)ethanone, the C1 carbon of the cyclohexane (B81311) ring is quaternary, bearing both a methyl group and an acetyl group. This entire 1-acetyl-1-methyl substituent is attached to the ring. The ring itself will undergo rapid "ring flipping" between two chair conformers. However, the conformation where the bulky substituent group occupies the equatorial position is significantly more stable and therefore predominates at equilibrium. sapub.org This preference is driven by the minimization of steric hindrance. An axial substituent experiences unfavorable 1,3-diaxial interactions with the axial hydrogens on the C3 and C5 carbons, which raises the energy and decreases the stability of that conformation. sapub.org By occupying the equatorial position, the large 1-acetyl-1-methyl group is positioned further from the rest of the ring, avoiding these destabilizing interactions.
While the principles of the "2-alkylketone effect" and "3-alkylketone effect" are important models for studying stereochemistry in ketone-containing cyclohexyl systems, they apply to cyclohexanones where the carbonyl group is part of the ring structure itself, which is distinct from the subject compound. In this compound, the conformational preference is overwhelmingly dictated by the steric bulk of the entire substituent group, favoring the equatorial position.
Table 1: Key Concepts in Conformational Analysis of Substituted Cyclohexanes
| Concept | Description | Relevance to this compound |
|---|---|---|
| Chair Conformation | The most stable conformation of the cyclohexane ring, minimizing both angle and torsional strain. | The methylcyclohexyl ring exists in a chair conformation. |
| Equatorial Position | A substituent position on the cyclohexane ring that points away from the ring's average plane. | The bulky 1-acetyl-1-methyl substituent strongly prefers this position to minimize steric strain. sapub.org |
| Axial Position | A substituent position on the cyclohexane ring that is perpendicular to the ring's average plane. | This position is highly disfavored for the bulky substituent due to significant steric hindrance. sapub.org |
| 1,3-Diaxial Interactions | Steric repulsion between an axial substituent and the axial atoms on the third carbon atoms relative to it. | These interactions would severely destabilize the conformer where the 1-acetyl-1-methyl group is axial. sapub.org |
Diastereofacial Selectivity in Reactions
The ketone functional group in this compound is a key site for chemical transformations, particularly nucleophilic addition reactions. The carbonyl carbon is prochiral, meaning that a nucleophilic attack will create a new stereocenter at this position. The two faces of the planar carbonyl group are diastereotopic due to the presence of the adjacent, sterically complex methylcyclohexyl ring.
Consequently, a nucleophile approaching the carbonyl group will not do so with equal probability from either face. The conformation of the bulky and conformationally locked (in its equatorial preference) methylcyclohexyl ring creates a sterically biased environment. One face of the carbonyl will be more shielded by the ring structure than the other. This steric hindrance directs the incoming nucleophile to attack preferentially from the less hindered face, a phenomenon known as diastereofacial selectivity.
For example, the reduction of the ketone to its corresponding alcohol, 1-(1-methylcyclohexyl)ethanol, using a hydride reagent will result in the formation of two diastereomers. nih.gov Due to the steric influence of the methylcyclohexyl group, one of these diastereomers is expected to be formed in excess. The degree of selectivity depends on the reaction conditions and the specific nucleophile used, with bulkier nucleophiles generally exhibiting higher selectivity. This principle is central to controlling the stereochemical outcome of reactions involving this and similar ketone-substituted cyclic systems.
Enantioselective Synthesis and Chiral Resolution Techniques
While this compound itself is an achiral molecule, its reactions can lead to chiral products. As noted previously, nucleophilic addition to the carbonyl group generates a new stereocenter, typically resulting in a racemic mixture (an equal mixture of two enantiomers) of the corresponding product, such as 1-(1-methylcyclohexyl)ethanol. nih.gov The synthesis of a single enantiomer (enantioselective synthesis) or the separation of a racemic mixture (chiral resolution) is often crucial in various chemical applications.
Enantioselective Synthesis This approach aims to directly synthesize one enantiomer in preference to the other. For the derivatives of this compound, this could be achieved through asymmetric reactions. A prominent example is the asymmetric reduction of the ketone using a chiral reducing agent. This involves using a standard hydride source in combination with a chiral catalyst or ligand, which creates a chiral environment around the ketone, forcing the hydride to be delivered preferentially to one of the two diastereotopic faces, yielding an excess of one enantiomer of the alcohol product.
Chiral Resolution Techniques When a racemic mixture is formed, it can be separated into its constituent enantiomers through chiral resolution. Common techniques include:
Classical Resolution: The racemic product (e.g., the alcohol) is reacted with a single enantiomer of a chiral resolving agent. This creates a mixture of diastereomers, which have different physical properties (like solubility) and can be separated by methods such as fractional crystallization. Afterward, the resolving agent is chemically removed to yield the pure enantiomers.
Chromatographic Resolution: This is a powerful and widely used method. The racemic mixture is passed through a chromatography column that contains a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and allowing for their separation. Chiral High-Performance Liquid Chromatography (HPLC) is a common application of this technique for resolving racemic mixtures of various compounds. mdpi.com
These strategies provide pathways to access enantiomerically pure derivatives of this compound, which is essential for applications where specific stereoisomers are required.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-(1-methylcyclohexyl)ethanol |
Advanced Spectroscopic and Analytical Techniques for Structural and Mechanistic Studies
High-Resolution NMR Spectroscopy for Conformational and Configurational Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational and configurational aspects of 1-(1-methylcyclohexyl)ethanone in solution. The cyclohexane (B81311) ring is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. For this compound, the chair conformation is subject to a dynamic equilibrium between two forms, distinguished by the axial or equatorial positions of the methyl and acetyl substituents on the quaternary carbon.
Due to the steric bulk of the acetyl and methyl groups, there is a significant energy difference between the possible chair conformations. The conformational preference is dictated by the minimization of steric interactions. In the case of this compound, both the methyl and acetyl groups are attached to the same carbon atom (C1) of the cyclohexane ring. This C1 is a quaternary carbon, and its substituents will influence the ring's conformational equilibrium. The principle of minimizing 1,3-diaxial interactions is a key determinant of the most stable conformation.
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly valuable for determining the spatial proximity of atoms. In a NOESY experiment, cross-peaks are observed between protons that are close to each other in space, typically within 5 Å. This allows for the unambiguous assignment of axial and equatorial protons and provides evidence for the predominant chair conformation. For this compound, NOESY spectra would be expected to show correlations between the methyl protons and the axial protons on carbons 2 and 6 of the cyclohexane ring if the methyl group were in an axial orientation. Conversely, correlations to equatorial protons would suggest an equatorial orientation.
The chemical shifts of the protons and carbons in the cyclohexane ring are also indicative of their axial or equatorial environment. Generally, axial protons resonate at a higher field (lower ppm) compared to their equatorial counterparts. Similarly, carbon-13 chemical shifts are sensitive to the steric environment.
| Technique | Information Obtained | Expected Observations for this compound |
|---|---|---|
| 1H NMR | Chemical shifts and coupling constants of protons. | Distinct signals for axial and equatorial protons on the cyclohexane ring. The chemical shift of the methyl and acetyl protons. |
| 13C NMR | Chemical shifts of carbon atoms. | Unique signals for each carbon in the molecule, with shifts influenced by their steric environment. |
| 2D-NOESY | Through-space correlations between protons. | Cross-peaks indicating the spatial relationships between the methyl/acetyl groups and the ring protons, revealing the preferred conformation. |
| 2D-COSY | Through-bond correlations between coupled protons. | Correlation between adjacent protons on the cyclohexane ring, aiding in the assignment of the spin systems. |
Mass Spectrometry for Reaction Monitoring and Product Identification
Mass spectrometry is a crucial analytical technique for monitoring the progress of reactions involving this compound and for identifying the resulting products. The technique provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weights and the elucidation of molecular structures through fragmentation patterns.
In the context of reaction monitoring, a small aliquot of the reaction mixture can be periodically analyzed by mass spectrometry to track the disappearance of the starting material, this compound (C9H16O, molecular weight: 140.22 g/mol ) nist.govnih.gov, and the appearance of products. For instance, in a reduction reaction where the ketone is converted to the corresponding alcohol, 1-(1-methylcyclohexyl)ethanol (C9H18O, molecular weight: 142.24 g/mol ) nih.gov, one would monitor the decrease in the signal at m/z 140 and the increase in the signal at m/z 142.
The fragmentation pattern of this compound in electron ionization mass spectrometry (EI-MS) is characteristic and can be used for its identification in a complex mixture. The major fragmentation pathway for cyclic ketones is alpha-cleavage, which involves the breaking of a bond adjacent to the carbonyl group. whitman.edumiamioh.edu For this compound, alpha-cleavage can occur on either side of the carbonyl group. Cleavage of the bond between the carbonyl carbon and the cyclohexane ring would result in the formation of an acylium ion (CH3CO+) with an m/z of 43. Cleavage of the bond between the carbonyl carbon and the methyl group would lead to a larger fragment.
The fragmentation of the cyclohexane ring itself can also lead to characteristic ions. Saturated cyclic ketones often produce a fragment at m/z 55. whitman.edu
| m/z | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 140 | [M]+• (Molecular Ion) | - |
| 125 | [M - CH3]+ | Loss of a methyl radical |
| 97 | [M - CH3CO]+ | Loss of an acetyl radical |
| 83 | [C6H11]+ | Cleavage of the acetyl group and subsequent rearrangement |
| 55 | [C4H7]+ | Ring fragmentation |
| 43 | [CH3CO]+ | Alpha-cleavage |
Note: This table represents plausible fragmentation patterns based on general principles of mass spectrometry for cyclic ketones. Actual fragmentation may vary depending on the ionization method and conditions.
X-ray Crystallography of Co-crystals or Derivatives for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline lattice. However, obtaining single crystals of sufficient quality for X-ray diffraction analysis can be challenging, particularly for liquids or low-melting-point solids like this compound.
To date, there is no publicly available crystal structure of this compound in the Cambridge Structural Database (CSD). This is not uncommon for relatively simple, non-chiral ketones that are liquid at or near room temperature.
To overcome the difficulty of crystallizing the parent compound, two common strategies are employed: the formation of co-crystals or the synthesis of crystalline derivatives.
Co-crystals: Co-crystallization involves crystallizing the target molecule with a second compound, known as a co-former. The co-former interacts with the target molecule through non-covalent interactions, such as hydrogen bonding or van der Waals forces, to form a well-ordered crystalline lattice. For this compound, suitable co-formers could be molecules with hydrogen bond donors that can interact with the carbonyl oxygen.
Derivatives: Another approach is to chemically modify the molecule to introduce functionalities that promote crystallization. For example, the ketone could be converted into a solid derivative such as a semicarbazone, 2,4-dinitrophenylhydrazone, or an oxime. These derivatives are often highly crystalline and suitable for X-ray diffraction studies. The resulting crystal structure would reveal the conformation of the cyclohexane ring and the stereochemistry of the substituents in the solid state.
Should a crystal structure be obtained, it would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecule's solid-state conformation. This information would be invaluable for validating and refining computational models and for understanding the influence of intermolecular forces on the molecular structure.
| Method | Description | Potential Outcome for this compound |
|---|---|---|
| Direct Crystallization | Cooling the pure liquid or evaporating a solution to obtain single crystals. | Challenging due to the compound's physical state; no successful structures reported. |
| Co-crystallization | Crystallizing with a co-former to facilitate the formation of a stable crystal lattice. | Could enable structure determination by introducing intermolecular interactions that favor crystallization. |
| Derivatization | Chemical modification to produce a solid, crystalline derivative. | Derivatives like oximes or hydrazones are often crystalline and would allow for the determination of the core structure. |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, based on solving the Schrödinger equation, are fundamental to understanding the electronic structure and predicting the reactivity of molecules. researchgate.netscienceopen.com Methods like Density Functional Theory (DFT) are commonly used to calculate the potential energy surface of a system, providing valuable information about its chemical behavior. scienceopen.comscienceopen.com
For 1-(1-Methylcyclohexyl)ethanone, quantum chemical calculations could be employed to determine a variety of electronic properties. These include the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. The energy gap between the HOMO and LUMO, for instance, is a key indicator of the molecule's kinetic stability and chemical reactivity.
Reactivity prediction, in particular, benefits greatly from these calculations. rsc.org By mapping the potential energy surface, it is possible to identify transition states and calculate activation energies for various reactions. researchgate.net For this compound, this could involve predicting the most likely sites for nucleophilic or electrophilic attack. The carbonyl carbon of the ethanone (B97240) group, for example, is expected to be an electrophilic center, and quantum chemical calculations could quantify its reactivity towards different nucleophiles.
Table 1: Hypothetical Data from Quantum Chemical Calculations for this compound
| Calculated Property | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilicity) |
| LUMO Energy | +1.2 eV | Region of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 2.8 D | Measure of the molecule's overall polarity |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of a molecule's conformational landscape and dynamic behavior. researcher.life
In the case of this compound, the cyclohexane (B81311) ring can adopt various conformations, such as the chair and boat forms. MD simulations would be instrumental in determining the relative stabilities of these conformers and the energy barriers for interconversion between them. Furthermore, the orientation of the acetyl group relative to the methylcyclohexyl ring is also subject to conformational flexibility. Understanding these conformational preferences is crucial as they can significantly influence the molecule's reactivity and its interactions with other molecules. For instance, the accessibility of the carbonyl group for a reaction could be dependent on the dominant conformation. nih.gov
Table 2: Potential Insights from Molecular Dynamics Simulations of this compound
| Simulation Parameter | Information Gained |
|---|---|
| Conformational sampling | Identification of stable and metastable conformers |
| Potential of Mean Force (PMF) | Calculation of free energy barriers between conformers |
| Radial Distribution Functions (RDFs) | Analysis of solvent structure around the molecule |
Prediction of Spectroscopic Parameters and Reaction Outcomes
Computational methods are also highly valuable for predicting spectroscopic parameters, which can aid in the identification and characterization of molecules. For this compound, quantum chemical calculations can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and mass spectra. For example, the vibrational frequencies and intensities in the IR spectrum can be calculated to help assign experimental peaks to specific molecular motions. Similarly, NMR chemical shifts can be predicted, providing a theoretical basis for interpreting experimental NMR data.
The prediction of reaction outcomes is a more complex challenge that is increasingly being addressed with computational approaches, including machine learning. mit.edunih.govresearchgate.net By training algorithms on large datasets of known reactions, it is possible to develop models that can predict the likely products of a given set of reactants and reagents. rsc.org For this compound, such models could be used to predict the products of its reactions under various conditions, for example, its reduction to form 1-(1-methylcyclohexyl)ethanol or its reaction with a Grignard reagent.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Hypothetical Value |
|---|---|---|
| Infrared (IR) Spectroscopy | C=O stretching frequency | ~1715 cm⁻¹ |
| ¹H NMR Spectroscopy | Chemical shift of acetyl protons | ~2.1 ppm |
| Chemical shift of cyclohexyl protons | 1.2-1.8 ppm | |
| ¹³C NMR Spectroscopy | Chemical shift of carbonyl carbon | ~210 ppm |
| Chemical shift of quaternary carbon | ~50 ppm |
Bioorganic and Medicinal Chemistry Research Utilizing the 1 1 Methylcyclohexyl Ethanone Scaffold
Design and Synthesis of Biologically Active Analogs
There is a lack of specific research articles or patents that describe the design and synthesis of a series of biologically active analogs based on the 1-(1-methylcyclohexyl)ethanone scaffold. Medicinal chemistry programs typically involve the systematic modification of a lead compound to explore and optimize its biological activity. However, for this compound, such a research trajectory has not been reported. While studies on other cyclohexyl-containing molecules exist, they are not direct derivatives of the this compound core and thus fall outside the scope of this specific scaffold.
Structure-Activity Relationship (SAR) Studies for Target Interactions
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. Such studies require the synthesis and biological evaluation of a series of related compounds. Due to the lack of synthesized analogs of this compound for biological testing, no SAR studies have been published. Consequently, there is no available data to construct a data table or to analyze the impact of structural modifications on the biological activity of this compound class.
Mechanistic Studies of Molecular Recognition
Understanding how a molecule interacts with its biological target at a molecular level is crucial for rational drug design. These mechanistic studies often involve techniques like X-ray crystallography, NMR spectroscopy, and computational modeling. As there are no reported biologically active analogs of this compound with defined biological targets, no studies on the molecular recognition of such compounds have been conducted. The initial observation of antifungal activity has not been followed up with mechanistic investigations, according to the available literature.
Environmental and Sustainability Aspects of 1 1 Methylcyclohexyl Ethanone Research
Biodegradation and Environmental Fate Studies
Detailed biodegradation and environmental fate studies specifically for 1-(1-Methylcyclohexyl)ethanone are not extensively available in current literature. However, insights can be drawn from research on structurally similar compounds, such as other cyclohexane (B81311) derivatives. The environmental behavior of such compounds is influenced by their physical and chemical properties, including water solubility, vapor pressure, and octanol/water partition coefficient.
For instance, research on (4-methylcyclohexyl)methanol (B126014) (4-MCHM), another cyclohexane derivative, has shown that its environmental persistence and degradation are subject to specific environmental conditions. A study on 4-MCHM revealed that it underwent nearly complete aerobic degradation in river sediments within 14 days, whereas anaerobic degradation was significantly slower. nih.gov The study also identified a bacterial strain, Bacillus pumilus, capable of effectively degrading 4-MCHM isomers. nih.gov Such findings suggest that microbial degradation could be a potential pathway for the natural attenuation of this compound in the environment, although its specific degradation rate and pathways would require dedicated study.
The European Chemicals Agency (ECHA) registration dossier advises preventing the product from reaching soil, waterways, drains, and sewers, indicating a need to avoid environmental release. europa.eu This precautionary stance is typical for chemicals where comprehensive environmental fate data is lacking.
Table 1: Physicochemical Properties of this compound Relevant to Environmental Fate
| Property | Value | Implication for Environmental Fate |
| Molecular Formula | C₉H₁₆O | Provides the basis for its chemical structure and reactivity. achemblock.comnist.gov |
| Molecular Weight | 140.22 g/mol | Influences properties like volatility and diffusion. nih.gov |
| Boiling Point | 186.5 °C | Indicates moderate volatility. biosynth.com |
| Flash Point | 70.5 °C | Classifies it as a combustible liquid. nih.govbiosynth.com |
| Density | 0.95 g/cm³ | Slightly less dense than water. biosynth.com |
This interactive table summarizes key physicochemical properties that influence the environmental distribution and persistence of the compound.
Sustainable Synthesis and Waste Minimization Strategies
The prevalent method for synthesizing this compound is the Friedel-Crafts acylation of methylcyclohexane (B89554) with acetyl chloride. This reaction typically employs a Lewis acid catalyst, such as aluminum chloride. While a classic and effective method, it presents several challenges from a green chemistry perspective.
Key Sustainability Considerations in Conventional Synthesis:
Catalyst: Traditional Friedel-Crafts reactions often require stoichiometric amounts of the Lewis acid catalyst, which is consumed during the reaction and hydrolyzed during workup, generating significant amounts of acidic waste.
Solvents: The reaction and subsequent purification steps, such as column chromatography, often utilize volatile organic solvents like hexane (B92381) and ethyl acetate, which contribute to emissions and waste.
Strategies for developing a more sustainable synthesis of this compound could focus on the core principles of green chemistry.
Table 2: Potential Green Chemistry Strategies for Synthesis
| Green Chemistry Principle | Potential Application to this compound Synthesis |
| Catalysis | Replacement of stoichiometric Lewis acids with reusable solid acid catalysts (e.g., zeolites, clays) to simplify separation and reduce waste. |
| Safer Solvents | Investigating the use of greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from biomass. sciety.org |
| Energy Efficiency | Exploring alternative energy sources like microwave or ultrasonic irradiation to potentially reduce reaction times and energy consumption. |
| Waste Prevention | Optimizing reaction conditions to maximize yield and selectivity, thereby minimizing the formation of byproducts and the need for extensive purification. |
This interactive table outlines potential strategies to enhance the sustainability of the synthesis process in line with green chemistry principles.
Assessment of Environmental Impact of Production and Use
A formal Life Cycle Assessment (LCA) for this compound has not been published. An LCA provides a comprehensive evaluation of the environmental impacts of a product or process from "cradle to grave," encompassing raw material extraction, manufacturing, use, and disposal. mdpi.comresearchgate.net
In the absence of a specific LCA, a qualitative assessment of the environmental impact can be made by examining the inputs and outputs of its conventional synthesis.
Inputs and Potential Environmental Impacts:
Methylcyclohexane: Derived from petroleum, its extraction and refining have associated environmental impacts, including greenhouse gas emissions.
Acetyl Chloride: A reactive chemical whose production involves chlorinated intermediates.
Aluminum Chloride: Its production is energy-intensive, and its use in synthesis leads to significant waste generation.
Outputs and Potential Environmental Impacts:
Product: The hazards associated with the final product, such as its classification as an irritant, are a factor in its use phase. nih.gov
Waste Streams: The disposal of catalyst residues (aluminum hydroxide) and spent organic solvents requires appropriate waste management strategies. europa.eu ECHA recommends incineration for disposal after prior treatment, which has its own environmental considerations, such as emissions. europa.eu
A comprehensive LCA would be necessary to quantify these impacts across various categories, such as global warming potential, acidification potential, and ecotoxicity, allowing for a comparison with potential alternative synthesis routes. unimore.it
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(1-Methylcyclohexyl)ethanone, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves alkylation or Friedel-Crafts acylation using cyclohexene derivatives. For example, refluxing with anhydrous potassium carbonate in ethanol under controlled temperature (e.g., 50–80°C) may promote the formation of the methylcyclohexyl moiety. Reaction monitoring via TLC or GC-MS is critical to optimize yield and purity. Adjusting stoichiometry (e.g., excess methylating agent) and solvent polarity can mitigate side reactions like over-alkylation .
Q. How can researchers confirm the structural identity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- Mass Spectrometry (MS) : Compare fragmentation patterns with NIST reference spectra (e.g., base peak at m/z 154 for the molecular ion [M⁺]) .
- Infrared (IR) Spectroscopy : Key peaks include C=O stretch (~1700 cm⁻¹) and C-H bending of the methylcyclohexyl group (~1450 cm⁻¹) .
- Nuclear Magnetic Resonance (NMR) : Look for singlet δ 2.1 ppm (acetyl methyl) and multiplet δ 1.2–1.8 ppm (cyclohexyl protons) in ¹H NMR .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Recrystallization from ethanol or hexane is preferred due to the compound’s moderate polarity. Column chromatography (silica gel, eluent: ethyl acetate/hexane 1:9) can resolve impurities. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported reaction yields for this compound synthesis?
- Methodological Answer : Yield variations often stem from differences in catalyst activity (e.g., AlCl₃ vs. FeCl₃ in Friedel-Crafts) or moisture sensitivity. Conduct controlled experiments with inert atmospheres (argon/glovebox) and standardized reagent purity. Statistical tools like Design of Experiments (DoE) can identify critical factors (e.g., temperature, catalyst loading) .
Q. What mechanistic insights exist for the reactivity of this compound in nucleophilic additions or reductions?
- Methodological Answer : The steric bulk of the methylcyclohexyl group impedes nucleophilic attack at the carbonyl carbon. Kinetic studies using NaBH₄ or Grignard reagents reveal slower reaction rates compared to less hindered ketones. Computational modeling (DFT) can map transition states to explain steric effects .
Q. How should researchers address the lack of toxicological data for this compound in lab safety protocols?
- Methodological Answer : Assume precautionary measures per GHS/CLP guidelines (e.g., P261: avoid inhalation). Use fume hoods and PPE (nitrile gloves, goggles). Collaborate with toxicology labs to conduct acute toxicity assays (e.g., LD₅₀ in rodents) and ecotoxicity profiling (e.g., Daphnia magna assays) .
Q. What advanced analytical techniques are suitable for studying the photostability of this compound?
- Methodological Answer : Accelerated UV exposure tests (e.g., 300–400 nm) coupled with HPLC-MS can track degradation products. Time-resolved spectroscopy (e.g., femtosecond transient absorption) elucidates excited-state dynamics. Computational photodegradation pathways (QM/MM methods) provide predictive insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
